Cas no 2138157-63-6 (3-[3-(3-Methylpiperidin-1-yl)cyclobutyl]prop-2-ynoic acid)

3-[3-(3-Methylpiperidin-1-yl)cyclobutyl]prop-2-ynoic acid is a specialized organic compound featuring a cyclobutyl scaffold linked to a 3-methylpiperidine moiety and a propiolic acid functional group. This structure offers unique reactivity and potential as an intermediate in pharmaceutical and agrochemical synthesis. The cyclobutyl ring provides steric constraint, while the propiolic acid group enables further derivatization through click chemistry or coupling reactions. The 3-methylpiperidine component introduces chirality and basicity, enhancing its utility in drug discovery. Its well-defined molecular architecture makes it valuable for probing structure-activity relationships or designing novel bioactive molecules. The compound's stability and synthetic versatility support its use in medicinal chemistry research and targeted synthesis applications.
3-[3-(3-Methylpiperidin-1-yl)cyclobutyl]prop-2-ynoic acid structure
2138157-63-6 structure
Product Name:3-[3-(3-Methylpiperidin-1-yl)cyclobutyl]prop-2-ynoic acid
CAS No:2138157-63-6
MF:C13H19NO2
MW:221.29546380043
CID:5973931
PubChem ID:165463118
Update Time:2025-06-14

3-[3-(3-Methylpiperidin-1-yl)cyclobutyl]prop-2-ynoic acid Chemical and Physical Properties

Names and Identifiers

    • 2138157-63-6
    • 3-[3-(3-methylpiperidin-1-yl)cyclobutyl]prop-2-ynoic acid
    • EN300-767867
    • 3-[3-(3-Methylpiperidin-1-yl)cyclobutyl]prop-2-ynoic acid
    • Inchi: 1S/C13H19NO2/c1-10-3-2-6-14(9-10)12-7-11(8-12)4-5-13(15)16/h10-12H,2-3,6-9H2,1H3,(H,15,16)
    • InChI Key: NOOHSJJXAXLEJF-UHFFFAOYSA-N
    • SMILES: OC(C#CC1CC(C1)N1CCCC(C)C1)=O

Computed Properties

  • Exact Mass: 221.141578849g/mol
  • Monoisotopic Mass: 221.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 332
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 40.5Ų

3-[3-(3-Methylpiperidin-1-yl)cyclobutyl]prop-2-ynoic acid Pricemore >>

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3-[3-(3-Methylpiperidin-1-yl)cyclobutyl]prop-2-ynoic acid Related Literature

Additional information on 3-[3-(3-Methylpiperidin-1-yl)cyclobutyl]prop-2-ynoic acid

Comprehensive Overview of 3-[3-(3-Methylpiperidin-1-yl)cyclobutyl]prop-2-ynoic acid (CAS No. 2138157-63-6)

3-[3-(3-Methylpiperidin-1-yl)cyclobutyl]prop-2-ynoic acid (CAS No. 2138157-63-6) is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its unique cyclobutyl and prop-2-ynoic acid moieties, is a promising candidate for various biomedical applications. Its molecular structure, which includes a 3-methylpiperidine ring, contributes to its potential as a versatile building block in pharmaceutical research.

The compound's CAS number 2138157-63-6 serves as a unique identifier, ensuring precise tracking in chemical databases and regulatory frameworks. Researchers are particularly interested in its prop-2-ynoic acid group, which is known for its reactivity and ability to form covalent bonds with biological targets. This feature makes it a valuable tool in the development of enzyme inhibitors and other therapeutic agents. The 3-methylpiperidin-1-yl moiety further enhances its pharmacokinetic properties, such as solubility and membrane permeability.

In recent years, the demand for novel small-molecule therapeutics has surged, driven by advancements in precision medicine and personalized healthcare. 3-[3-(3-Methylpiperidin-1-yl)cyclobutyl]prop-2-ynoic acid aligns with this trend, as its modular structure allows for easy modification to optimize drug-like properties. Its potential applications span across neurological disorders, inflammatory diseases, and even cancer therapeutics, making it a hot topic in academic and industrial research.

One of the most frequently searched questions related to this compound is: "What are the synthetic routes for 3-[3-(3-Methylpiperidin-1-yl)cyclobutyl]prop-2-ynoic acid?" The synthesis typically involves multi-step organic reactions, including cyclobutylation and alkynylation, to achieve the desired molecular framework. Researchers also explore its structure-activity relationship (SAR) to understand how subtle changes in its structure impact biological activity.

Another area of interest is the compound's bioavailability and metabolic stability. Given the growing emphasis on drug delivery systems, scientists are investigating formulations that enhance the compound's efficacy while minimizing side effects. This aligns with the broader industry focus on green chemistry and sustainable drug development, where efficiency and environmental impact are prioritized.

The compound's relevance extends to computational chemistry and AI-driven drug design. With the rise of machine learning in pharmaceutical research, 3-[3-(3-Methylpiperidin-1-yl)cyclobutyl]prop-2-ynoic acid serves as a test case for predicting binding affinities and optimizing molecular interactions. This intersection of chemistry and technology is a key driver of innovation in the field.

In summary, 3-[3-(3-Methylpiperidin-1-yl)cyclobutyl]prop-2-ynoic acid (CAS No. 2138157-63-6) represents a cutting-edge example of modern medicinal chemistry. Its unique structural features, combined with its potential therapeutic applications, make it a subject of ongoing research and development. As the scientific community continues to explore its capabilities, this compound is poised to play a pivotal role in the future of drug discovery.

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